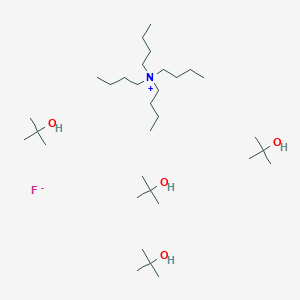

2-methylpropan-2-ol;tetrabutylazanium;fluoride

Description

Properties

IUPAC Name |

2-methylpropan-2-ol;tetrabutylazanium;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.4C4H10O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*1-4(2,3)5;/h5-16H2,1-4H3;4*5H,1-3H3;1H/q+1;;;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOPUSWCPWBFC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H76FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex typically involves the reaction of tetrabutylammonium fluoride with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified to achieve the desired purity level .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylpropan-2-ol;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a fluoride source in nucleophilic substitution reactions.

Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.

Common Reagents and Conditions

Common reagents used with this compound include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol .

Scientific Research Applications

Applications in Organic Synthesis

1. Nucleophilic Fluorination

Tetrabutylammonium fluoride is widely used as a mild and efficient source of nucleophilic fluoride ions in various fluorination reactions. It facilitates the conversion of alcohols and other substrates into fluorinated compounds through nucleophilic substitution mechanisms.

- Case Study: Fluorination of Alcohols

A study demonstrated that TBAF effectively fluorinated secondary mesylates, achieving high conversion rates and selectivity. The use of TBAF allowed for the rapid formation of fluorinated products from challenging substrates like 2-bromooctane, showcasing its utility in synthesizing complex molecules .

2. Catalysis in Aldehyde and Ketone Reactions

TBAF has been shown to catalyze the addition of trialkylsilylalkynes to aldehydes and ketones, significantly enhancing reaction rates and yields.

- Case Study: Addition Reactions

Research indicated that TBAF-catalyzed reactions resulted in improved yields compared to traditional methods. The catalyst's efficiency was attributed to its ability to stabilize transition states during the reaction process .

Applications in Material Science

1. Synthesis of Functionalized Materials

The combination of 2-methylpropan-2-ol and TBAF has been explored for synthesizing functionalized materials with applications in electronics and coatings.

- Case Study: Polymerization Processes

The use of TBAF in polymerization reactions has led to the development of new materials with enhanced properties. For instance, TBAF was utilized to modify polymer chains, resulting in materials with improved thermal stability and mechanical strength .

2. Development of Ionic Liquids

The interaction between 2-methylpropan-2-ol and TBAF can also lead to the formation of ionic liquids, which have unique properties suitable for various applications, including solvent extraction and electrochemistry.

Data Tables

Mechanism of Action

The mechanism of action of tetrabutylammonium fluoride tetra-2-methylpropan-2-ol complex involves the release of fluoride ions, which act as nucleophiles in various chemical reactions. The fluoride ions attack electrophilic centers in the substrate, leading to the formation of new chemical bonds. This mechanism is particularly important in deprotection reactions, where the fluoride ions cleave silyl ether protecting groups .

Comparison with Similar Compounds

Key Findings :

- Tertiary alcohols like 2-methylpropan-2-ol exhibit weaker intermolecular forces compared to primary alcohols, reducing boiling points .

- Ethylene glycol’s dual hydroxyl groups enable broad industrial use, unlike mono-alcohols .

Comparison of Tetrabutylazanium Fluoride with Other Desilylation Agents

Key Findings :

Key Findings :

- TBAF provides soluble, reactive fluoride ions, outperforming ionic salts like KF in non-polar solvents .

- Covalent fluoride sources (e.g., 1-fluoronaphthalene) are niche reagents with restricted applicability .

Biological Activity

The compound 2-methylpropan-2-ol; tetrabutylazanium fluoride is a complex formed from the alcohol 2-methylpropan-2-ol (tert-butanol) and tetrabutylammonium fluoride (TBAF). This compound has been studied for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₆H₃₁FNO

- Molecular Weight : 557.95 g/mol

- CAS Number : 1094520-55-4

Antimicrobial Properties

Research indicates that tetrabutylammonium fluoride exhibits antibacterial properties. The fluoride ion can disrupt bacterial membranes, leading to increased permeability and cell lysis. A study demonstrated that TBAF effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of 2-methylpropan-2-ol has been evaluated in several studies. The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Preliminary studies have indicated that the compound may possess anticancer properties . In vitro experiments have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and death . Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects.

The biological activity of 2-methylpropan-2-ol; tetrabutylazanium fluoride can be attributed to several mechanisms:

- Membrane Disruption : The tetrabutylammonium cation can interact with lipid membranes, altering their integrity.

- Enzyme Inhibition : The fluoride ion may inhibit certain enzymes critical for bacterial metabolism and proliferation.

- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of TBAF against a range of pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mM, highlighting its potential for therapeutic applications.

Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing oxidative stress markers in human cell lines, the administration of 2-methylpropan-2-ol showed a marked decrease in malondialdehyde levels, a biomarker for lipid peroxidation. This suggests that the compound effectively reduces oxidative damage .

Comparative Analysis

The biological activity of 2-methylpropan-2-ol; tetrabutylazanium fluoride can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Tetrabutylammonium Fluoride | Yes | Moderate | Yes |

| Sodium Fluoride | Yes | Low | No |

| Potassium Fluoride | Moderate | Moderate | Yes |

Q & A

Basic Research Questions

Q. What methodological considerations are essential for synthesizing 2-chloro-2-methylpropane from 2-methylpropan-2-ol, and how can reaction efficiency be optimized?

- Answer : The synthesis involves reacting 2-methylpropan-2-ol with concentrated HCl under reflux, typically catalyzed by ZnCl₂. Key parameters include maintaining a temperature of 50–60°C to minimize side reactions like elimination. Efficiency is maximized by using excess HCl and a phase-transfer agent to enhance mixing. Post-reaction purification involves washing with sodium bicarbonate (to remove residual acid) and drying with anhydrous CaCl₂ before redistillation .

Q. What protocols ensure the stability and purity of tetrabutylazanium fluoride (TBAF) in moisture-sensitive reactions?

- Answer : TBAF is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF). Purity can be verified via Karl Fischer titration for water content. Pre-drying with molecular sieves (3Å) and using freshly opened vials from suppliers like MedChemExpress (CAS 429-41-4) minimizes degradation. Avoid prolonged exposure to air during handling .

Q. How can solubility challenges of 2-methylpropan-2-ol in aqueous reaction systems be addressed?

- Answer : 2-Methylpropan-2-ol has limited water solubility (≈9.5 g/100 mL at 20°C). Co-solvents like THF or acetone improve miscibility. For biphasic systems, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity. Physical data (density: 0.786 g/cm³, boiling point: 82.5°C) should guide solvent selection to avoid azeotrope formation .

Advanced Research Questions

Q. How can contradictory data on TBAF’s nucleophilicity in SN2 reactions be resolved under varying solvent conditions?

- Answer : TBAF’s efficacy depends on solvent polarity and counterion interactions. In polar aprotic solvents (DMF, DMSO), its "naked" fluoride ion exhibits high nucleophilicity. Contradictions arise in protic solvents due to ion pairing; use conductivity measurements or kinetic studies to quantify free fluoride availability. Cross-reference with NMR (¹⁹F) to assess solvation effects .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in 2-methylpropan-2-ol during complex syntheses?

- Answer : GC-MS with a DB-5 column (30 m × 0.25 mm) identifies volatile by-products (e.g., alkenes from dehydration). For non-volatile impurities, HPLC-ELSD (evaporative light scattering detection) with a C18 column (acetonitrile/water gradient) provides sensitivity. Quantify using calibration curves from high-purity standards (≥99%) listed in chemical databases .

Q. What mechanistic insights explain TBAF’s role in desilylation reactions, and how can side reactions be suppressed?

- Answer : TBAF cleaves Si–O bonds via nucleophilic attack on silicon. Side reactions (e.g., β-elimination) occur in sterically hindered silyl ethers. Mitigate by using lower temperatures (0°C) and shorter reaction times. Additives like Hünig’s base (DIPEA) neutralize acidic by-products. Kinetic studies (in situ IR monitoring) optimize conditions .

Q. How do structural modifications of TBAF influence its reactivity in fluoride-mediated couplings?

- Answer : Substituents on the ammonium cation (e.g., tributyl vs. tetrabenzyl) alter ion-pair strength and solubility. Compare reactivity using conductivity tests and X-ray crystallography to correlate structure with activity. For example, tributylammonium fluoride (TBAF·3H₂O) shows reduced nucleophilicity due to hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.